O-Isobutyryl Naltrexone is a derivative of Naltrexone, an opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorders. The compound is characterized by the addition of an isobutyryl group at the oxygen atom of the hydroxyl functional group on the Naltrexone molecule. This modification can influence its pharmacological properties and potential therapeutic applications.
Naltrexone was first synthesized in 1963 by Endo Laboratories and has been widely studied for its effects on opioid receptors. O-Isobutyryl Naltrexone is synthesized from Naltrexone through various chemical modifications, which enhance its efficacy or alter its pharmacokinetic properties.
O-Isobutyryl Naltrexone falls under the category of synthetic opioid antagonists. It is classified as a morphinan derivative, sharing structural similarities with other compounds in this class but distinguished by its unique isobutyryl modification.
The synthesis of O-Isobutyryl Naltrexone typically involves protecting the hydroxyl group of Naltrexone, followed by acylation with isobutyric acid or its derivatives. The steps involved are as follows:
The acylation reaction typically requires careful control of temperature and reaction time to ensure high yield and purity of O-Isobutyryl Naltrexone. The use of solvents and specific reagents can significantly affect the outcome, necessitating optimization based on laboratory conditions.
O-Isobutyryl Naltrexone has a complex molecular structure consisting of multiple functional groups. The molecular formula can be represented as C_{20}H_{26}N_{2}O_{4}, indicating it contains 20 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
The primary chemical reaction involved in the formation of O-Isobutyryl Naltrexone is acylation. This reaction can be described as follows:
O-Isobutyryl Naltrexone functions primarily as an opioid receptor antagonist. Its mechanism involves binding to mu-opioid receptors, blocking their activation by endogenous opioids or exogenous substances like heroin and morphine. This antagonistic action reduces the euphoric effects associated with opioid use.
O-Isobutyryl Naltrexone has potential applications in several areas:
Naltrexone, first synthesized in 1963 and FDA-approved in 1984, emerged as a pure opioid receptor antagonist offering a non-addictive alternative to methadone for opioid use disorder (OUD). However, its clinical utility was hampered by poor oral bioavailability (5-60%), short elimination half-life (~4 hours for oral formulation), and crucially, low patient adherence due to daily dosing requirements and the absence of intrinsic reinforcing effects. These limitations catalyzed research into structurally modified analogs:
Table 1: Evolution of Key Naltrexone Derivatives
Compound | Modification Site | Primary Innovation | Key Limitation Addressed |
---|---|---|---|
Naltrexone (Revia®) | Parent compound | First pure opioid antagonist for OUD | Short half-life; poor adherence |
Naltrexone SR (Vivitrol®) | Polymer matrix (IM) | Monthly sustained release | Non-adherence; fluctuating levels |
6β-Naltrexol | C6-keto reduction | Major active metabolite; reduced hepatotoxicity | Lower potency than parent |
O-Isobutyryl Naltrexone | C14-O-isobutyryl ester | Enhanced lipophilicity & receptor affinity | Preclinical development stage |
Acylation of naltrexone, particularly at the C14-hydroxyl position, induces significant changes in receptor interaction dynamics and functional activity:
The selection of the isobutyryl moiety (over acetyl, propionyl, or other acyl groups) stems from a deliberate strategy to balance multiple physicochemical and pharmacological parameters:
Table 2: Key Properties of O-Isobutyryl Naltrexone vs. Reference Compounds
Property | Naltrexone | 6β-Naltrexol | O-Acetyl Naltrexone | O-Isobutyryl Naltrexone |
---|---|---|---|---|
Molecular Weight (g/mol) | 341.4 | 343.4 | 383.4 | 411.5 |
LogP (Predicted) | ~1.8 | ~1.5 | ~2.0 | ~2.8 |
Metabolic Vulnerability | High (C6=O reduc.) | Low | Moderate (esterase) | Lower (steric hindrance) |
MOR Binding Affinity (Ki, nM) | 1.1 | 6.3 | ~0.8 | Reported Sub-nM [10] |
Primary Metabolic Route | Reduction (C6) | Glucuronidation | Ester hydrolysis | Ester hydrolysis + oxidation |
The development trajectory of O-isobutyryl naltrexone exemplifies rational drug design leveraging esterification as a tool for optimizing antagonist efficacy, duration, and receptor engagement. While still primarily a research tool and probe for opioid receptor mechanisms (CAS 861238-38-2), its distinct pharmacological profile underscores the potential of targeted acyl modifications in refining naltrexone-based therapeutics for addiction and potentially neuroinflammatory conditions [7] [9] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1